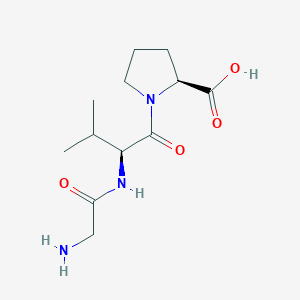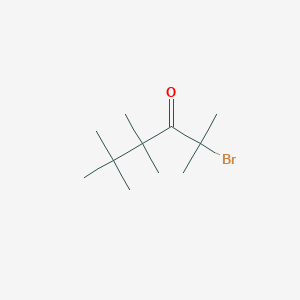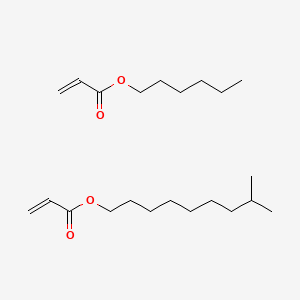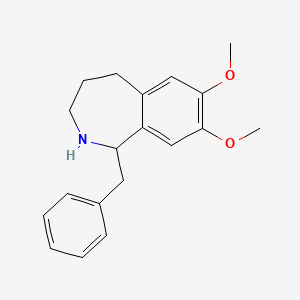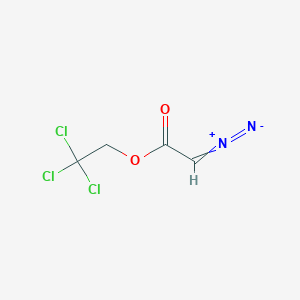
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate is a chemical compound known for its unique structure and reactivity This compound is characterized by the presence of a diazonium group and a trichloroethoxy group attached to an ethenolate backbone
Métodos De Preparación
The synthesis of 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate typically involves the reaction of a suitable precursor with a diazonium salt under controlled conditions. The reaction conditions often include low temperatures and the presence of a strong acid to stabilize the diazonium ion. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The trichloroethoxy group can also participate in reactions, adding to the compound’s versatility.
Comparación Con Compuestos Similares
Similar compounds to 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate include:
These compounds share structural similarities but differ in their specific substituents, leading to variations in reactivity and applications. The presence of the trichloroethoxy group in this compound makes it unique and imparts distinct chemical properties.
Propiedades
Número CAS |
60719-24-6 |
|---|---|
Fórmula molecular |
C4H3Cl3N2O2 |
Peso molecular |
217.43 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 2-diazoacetate |
InChI |
InChI=1S/C4H3Cl3N2O2/c5-4(6,7)2-11-3(10)1-9-8/h1H,2H2 |
Clave InChI |
UCEJHTUEWOGUEL-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Cl)Cl)OC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
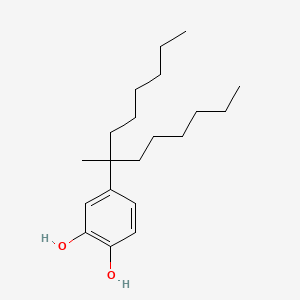
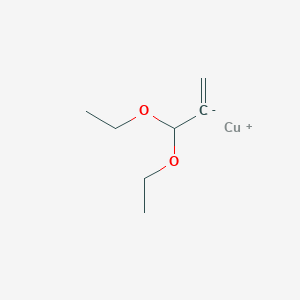
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)

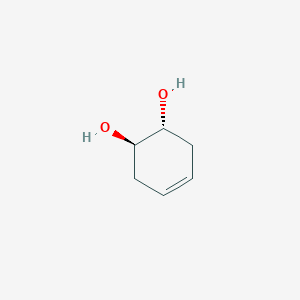
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
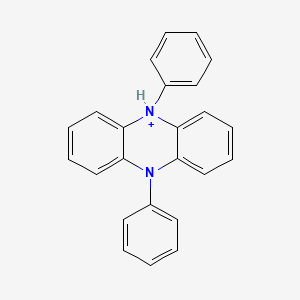
![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)
![Lithium, [(methylenediphenylphosphoranyl)methyl]-](/img/structure/B14620085.png)
